2-Chloro-1-undecene

Übersicht

Beschreibung

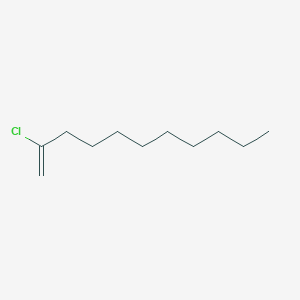

2-Chloro-1-undecene is an organic compound with the molecular formula C11H21Cl. It is a chlorinated alkene, characterized by the presence of a chlorine atom attached to the second carbon of an undecene chain. This compound is used in various chemical reactions and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Chloro-1-undecene can be synthesized through the chlorination of 1-undecene. The reaction typically involves the addition of chlorine gas to 1-undecene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the second carbon position.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a continuous flow reactor where 1-undecene and chlorine gas are introduced. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-1-undecene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, resulting in the formation of 2-hydroxy-1-undecene.

Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide.

Addition Reactions: Conducted using halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) under ambient conditions.

Oxidation Reactions: Performed using oxidizing agents such as potassium permanganate or osmium tetroxide.

Major Products Formed:

2-Hydroxy-1-undecene: Formed through substitution reactions.

Dihalogenated Compounds: Resulting from addition reactions with halogens.

Epoxides and Alcohols: Produced via oxidation reactions.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

1. Building Block in Organic Chemistry

2-Chloro-1-undecene serves as a versatile building block for the synthesis of various organic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, enabling the formation of complex molecules. This characteristic is particularly useful in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs) and other bioactive compounds.

2. Polymerization Processes

The compound can be utilized in polymerization reactions to produce polymers with specific properties. For instance, when subjected to radical polymerization, this compound can yield polyolefins that exhibit enhanced thermal and mechanical properties, making them suitable for applications in coatings, adhesives, and sealants.

Case Studies

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound as a precursor for synthesizing novel bioactive compounds. Researchers successfully converted it into various derivatives that exhibited significant antimicrobial activity against resistant bacterial strains. The resulting compounds were evaluated for their efficacy using standard microbiological assays, showing promising results that support further development for therapeutic applications .

Case Study 2: Development of Functional Materials

Another research project focused on utilizing this compound in the synthesis of functional materials. By incorporating this compound into polymer matrices, scientists were able to enhance the material's hydrophobicity and chemical resistance. The modified materials were tested for their performance in harsh environments, demonstrating improved durability compared to traditional polymers .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for APIs and complex molecules | Effective nucleophilic substitution reactions |

| Polymer Chemistry | Production of advanced polymers | Enhanced thermal and mechanical properties |

| Bioactive Compound Synthesis | Derivatives with antimicrobial properties | Significant efficacy against resistant bacteria |

| Functional Materials | Hydrophobic and chemically resistant materials | Improved durability in harsh environments |

Wirkmechanismus

The mechanism of action of 2-Chloro-1-undecene involves its reactivity due to the presence of the chlorine atom and the double bond. The chlorine atom makes the compound susceptible to nucleophilic substitution reactions, while the double bond allows for electrophilic addition reactions. These reactive sites enable this compound to participate in various chemical transformations, making it a versatile compound in synthetic chemistry.

Vergleich Mit ähnlichen Verbindungen

1-Chloro-1-undecene: Similar structure but with the chlorine atom attached to the first carbon.

11-Chloro-1-undecene: Chlorine atom attached to the eleventh carbon.

2-Bromo-1-undecene: Bromine atom instead of chlorine at the second carbon.

Uniqueness of 2-Chloro-1-undecene: this compound is unique due to its specific reactivity profile. The position of the chlorine atom and the presence of the double bond confer distinct chemical properties, making it suitable for selective reactions that are not as easily achieved with other similar compounds.

Biologische Aktivität

2-Chloro-1-undecene is an aliphatic organic compound with the molecular formula C11H21Cl. It belongs to a class of compounds known as chlorinated alkenes, which have garnered attention due to their potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C11H21Cl

- Molecular Weight : 188.74 g/mol

- Boiling Point : 108-109 °C (6 mmHg)

- Density : 0.995 g/cm³

- Flash Point : 104 °C (219 °F)

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets. The presence of the chlorine atom and the double bond in its structure may influence its reactivity and interaction with cellular components.

Potential Mechanisms:

- Membrane Interaction : Chlorinated alkenes often exhibit properties that allow them to integrate into lipid membranes, potentially disrupting membrane integrity and function.

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, affecting metabolic pathways.

- Cellular Signaling Modulation : The compound may influence signaling pathways by acting on receptors or altering the expression of certain genes.

Cytotoxicity and Antimicrobial Activity

Several studies have investigated the cytotoxic effects of chlorinated alkenes, including this compound. For instance:

- A study assessing the cytotoxic effects on various cancer cell lines demonstrated that chlorinated compounds can induce apoptosis in a dose-dependent manner. The IC50 values for several chlorinated alkenes were reported, indicating significant cytotoxic potential .

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| Other chlorinated alkenes | Varies |

Antimicrobial Activity

Research has also focused on the antimicrobial properties of this compound. In vitro assays against various bacterial strains showed promising results:

- The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in antimicrobial formulations .

Case Study 1: Anticancer Activity

In a controlled study involving human cancer cell lines, this compound was tested for its ability to induce apoptosis. The findings highlighted that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death . This suggests that further exploration into its use as a chemotherapeutic agent could be warranted.

Case Study 2: Environmental Impact and Toxicity

Another study examined the environmental impact of chlorinated alkenes, including this compound, highlighting their persistence in aquatic environments and potential bioaccumulation in aquatic organisms . This raises concerns about their ecological toxicity and necessitates further research into safe handling and disposal practices.

Eigenschaften

IUPAC Name |

2-chloroundec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21Cl/c1-3-4-5-6-7-8-9-10-11(2)12/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWABGZMRUSFJAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30502385 | |

| Record name | 2-Chloroundec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30502385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73642-98-5 | |

| Record name | 2-Chloroundec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30502385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.